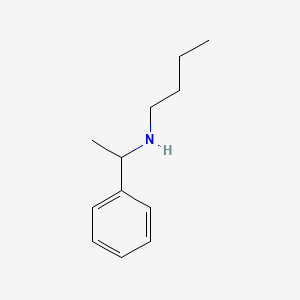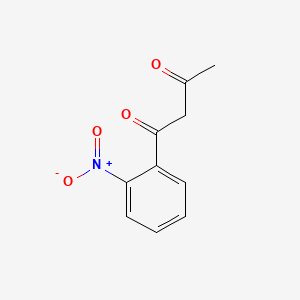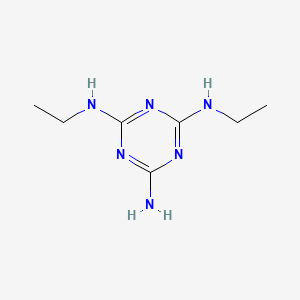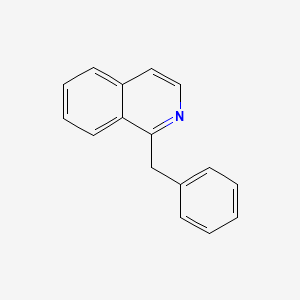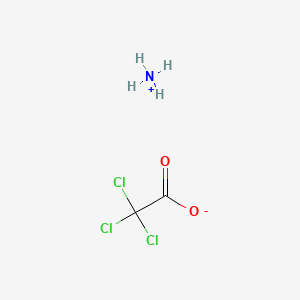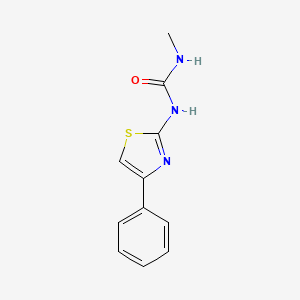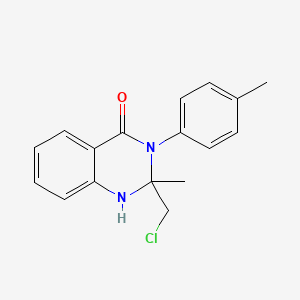
Acide 11-dodécynoïque, ester méthylique
Vue d'ensemble
Description
Methyl dodec-11-ynoate is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound 11-Dodecynoic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl dodec-11-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl dodec-11-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de colorants azoïques
Acide 11-dodécynoïque, ester méthylique: est utilisé dans la synthèse de colorants azoïques, qui sont des composés où deux cycles aromatiques sont liés par un pont azote. Ces colorants ont des applications allant de la coloration textile aux indicateurs dans diverses réactions chimiques .
Synthèse enzymatique d'esters de sucre
Ce composé joue un rôle dans la synthèse enzymatique d'esters de sucre. Les esters de sucre sont importants en raison de leurs applications dans l'alimentation, les produits pharmaceutiques et comme tensioactifs biodégradables. Le processus enzymatique offre une alternative plus écologique aux méthodes de synthèse chimique traditionnelles .
Applications des solvants verts
Ce composé est étudié pour son utilisation potentielle dans les solvants eutectiques profonds (DES), qui sont considérés comme des solvants verts. Les DES sont un mélange de composés qui peuvent dissoudre une large gamme de matériaux et sont utilisés comme alternatives aux solvants traditionnels dans les procédés chimiques en raison de leur faible toxicité et de leur impact environnemental .
Synthèse d'imidazoles
This compound: est impliqué dans la synthèse d'imidazoles, qui sont des hétérocycles utilisés dans une variété d'applications, y compris les produits pharmaceutiques, les produits agrochimiques et les inhibiteurs de corrosion. La capacité à synthétiser les imidazoles efficacement est cruciale pour le développement de nouvelles molécules fonctionnelles .
Mécanisme D'action
Mode of Action
The mode of action of 11-Dodecynoic acid, methyl ester involves the conversion of carboxylic acids to methyl esters . This process begins with a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .
Biochemical Pathways
The conversion of carboxylic acids to methyl esters is a common reaction in organic chemistry and biochemistry .
Analyse Biochimique
Biochemical Properties
They can act as a nucleophile in S N 2 type reactions .
Cellular Effects
Esters are known to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that esters can undergo hydrolysis under acidic or basic conditions . This process could potentially influence its interactions with biomolecules and its overall mechanism of action.
Metabolic Pathways
It is known that esters are involved in various metabolic pathways and can interact with enzymes and cofactors .
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity or function .
Propriétés
IUPAC Name |
methyl dodec-11-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAFEBOAMBOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302569 | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24567-43-9 | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
